![molecular formula C7H6BrNO B1593675 2-Bromo-1-(pyridin-4-yl)ethanone CAS No. 6221-13-2](/img/structure/B1593675.png)
2-Bromo-1-(pyridin-4-yl)ethanone
Overview
Description
“2-Bromo-1-(pyridin-4-yl)ethanone” is an important raw material and is used as a pharmaceutical intermediate . It has a molecular formula of C7H6BrNO .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(pyridin-4-yl)ethanone” consists of a bromine atom attached to a carbon atom, which is also attached to a carbonyl group (C=O) and a pyridine ring . The molecular weight is 200.033 Da .Physical And Chemical Properties Analysis
“2-Bromo-1-(pyridin-4-yl)ethanone” has a density of 1.6±0.1 g/cm3 and a boiling point of 268.3±15.0 °C at 760 mmHg . The exact melting point is not available .Scientific Research Applications
Comprehensive Analysis of 2-Bromo-1-(pyridin-4-yl)ethanone Applications
Synthesis of Heterocyclic Compounds: 2-Bromo-1-(pyridin-4-yl)ethanone is a versatile intermediate in the synthesis of various heterocyclic compounds, particularly pyridines and quinolines . These structures are foundational in many pharmaceuticals due to their biological activity.
Catalyst Synthesis: This compound plays a significant role in the development of catalysts used in chemical reactions. Its ability to donate electrons can be harnessed to facilitate redox reactions, which are central to many catalytic processes .
Polymer Synthesis: In the field of polymer chemistry, 2-Bromo-1-(pyridin-4-yl)ethanone contributes to the creation of novel polymers. It can act as a building block for designing polymers with specific properties .
Production of Dyes and Pigments: The bromoacetylpyridine moiety within 2-Bromo-1-(pyridin-4-yl)ethanone is useful in the synthesis of dyes and pigments. These compounds are essential in various industries, including textiles and printing .
Medicinal Chemistry: As an electron donor, 2-Bromo-1-(pyridin-4-yl)ethanone is involved in the synthesis of compounds with potential therapeutic applications. It has been used in the development of antimycobacterial agents and glycolysis inhibitors .
Protein Interaction Studies: There is evidence to suggest that 2-Bromo-1-(pyridin-4-yl)ethanone can bind to specific proteins, influencing their activity. This makes it a valuable tool for biochemical research into protein function .
Organic Synthesis Methodology: The compound is used in chemodivergent synthesis methods to create N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which are important in pharmaceutical development .
Pharmaceutical Intermediates: 2-Bromo-1-(pyridin-4-yl)ethanone serves as an important raw material for pharmaceutical intermediates. Its reactivity allows for the creation of complex molecules required in drug synthesis .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as imidazole and thiazole derivatives have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The bromine atom can form electrophilic species that can react with nucleophilic sites on target molecules, while the pyridinyl group can participate in π-π stacking interactions and hydrogen bonding .
Biochemical Pathways
These could include pathways related to inflammation, cell proliferation, oxidative stress, and microbial metabolism .
Pharmacokinetics
The compound’s molecular weight (200033 g/mol) and LogP value (076) suggest that it may have good bioavailability . The compound’s solubility in water and other polar solvents could also influence its absorption and distribution .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound could potentially exhibit antimicrobial, anti-inflammatory, antitumor, and other bioactivities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-Bromo-1-(pyridin-4-yl)ethanone. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s reactivity and efficacy could also be influenced by the pH and the presence of other substances in its environment .
properties
IUPAC Name |
2-bromo-1-pyridin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFCUKZZHZYPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328148 | |
Record name | 2-bromo-1-(pyridin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(pyridin-4-yl)ethanone | |
CAS RN |
6221-13-2 | |
Record name | 2-bromo-1-(pyridin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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